molecular formula C15H14N2O4S B2741918 N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide CAS No. 831178-42-8

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide

Cat. No.: B2741918
CAS No.: 831178-42-8
M. Wt: 318.35
InChI Key: ISWLSMWHPQTYRJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a nitro group, and a methylthio group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-methoxyaniline to introduce the nitro group, followed by the introduction of the methylthio group through a nucleophilic substitution reaction. The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-nitrophenyl)benzamide: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    N-(2-methoxyphenyl)-2-(methylthio)benzamide:

    N-(2-nitrophenyl)-2-(methylthio)benzamide: Lacks the methoxy group, influencing its solubility and interaction with biological targets.

Uniqueness

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-13-8-7-10(17(19)20)9-12(13)16-15(18)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWLSMWHPQTYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326490
Record name N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795492
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

831178-42-8
Record name N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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